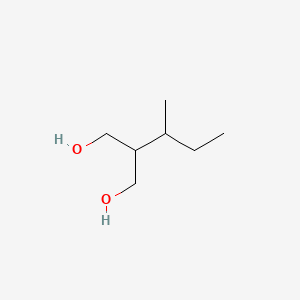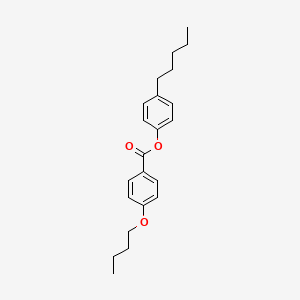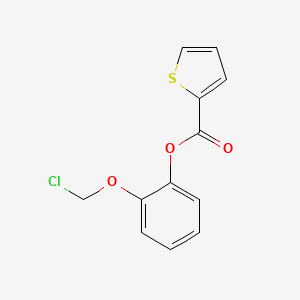
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a butynyl group, and a cyclohexane ring with trimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexane derivative followed by hydroxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and butynyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include enzymatic catalysis and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexanol
- 2,2,6-Trimethylcyclohexane-1,4-diol
- 1-(3-Hydroxybut-1-yn-1-yl)cyclohexane-1,4-diol
Uniqueness
1-(3-Hydroxybut-1-yn-1-yl)-2,2,6-trimethylcyclohexane-1,4-diol stands out due to its specific combination of functional groups and structural features
Properties
CAS No. |
32469-38-8 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(3-hydroxybut-1-ynyl)-2,2,6-trimethylcyclohexane-1,4-diol |
InChI |
InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h9-11,14-16H,7-8H2,1-4H3 |
InChI Key |
NNHZRFWALNMRKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1(C#CC(C)O)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


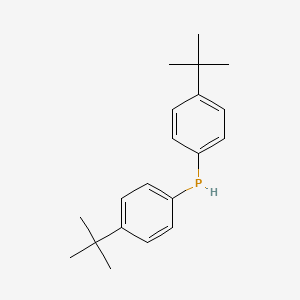
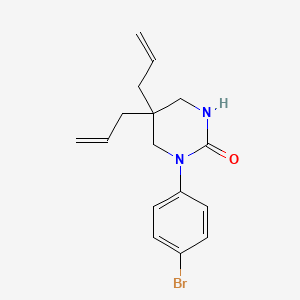
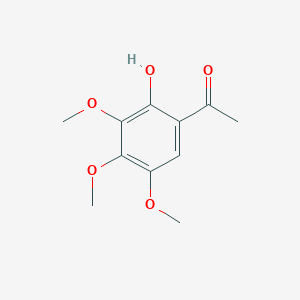



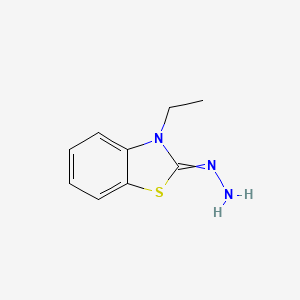

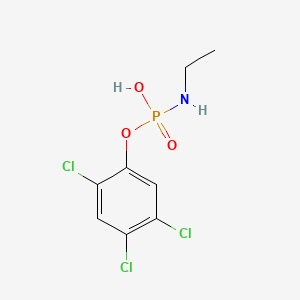
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
